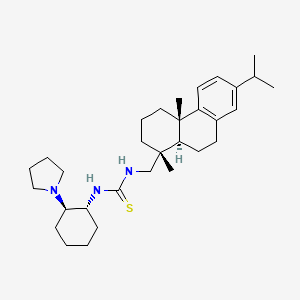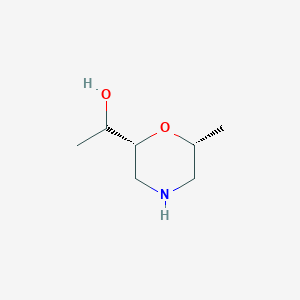
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is a chemical compound with the molecular formula C8H17NO2. It is a derivative of morpholine, characterized by the presence of a hydroxymethyl group and two methyl groups at the alpha and 6 positions, respectively. This compound is known for its unique stereochemistry, with the (2R,6R)- configuration indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is scaled up using continuous flow reactors or batch reactors. The process involves the use of large quantities of reactants and catalysts, with careful monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary amines, primary alcohols.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylmorpholine: A structurally related compound with similar chemical properties but lacking the hydroxymethyl group.
Morpholine: The parent compound, which lacks the methyl and hydroxymethyl substitutions.
2-Morpholinemethanol: A related compound with a hydroxymethyl group but without the methyl substitutions.
Uniqueness
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
1700611-22-8 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-[(2R,6R)-6-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-5-3-8-4-7(10-5)6(2)9/h5-9H,3-4H2,1-2H3/t5-,6?,7-/m1/s1 |
InChI-Schlüssel |
WEWHDUMNDFACBW-YFBHCESUSA-N |
Isomerische SMILES |
C[C@@H]1CNC[C@@H](O1)C(C)O |
Kanonische SMILES |
CC1CNCC(O1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


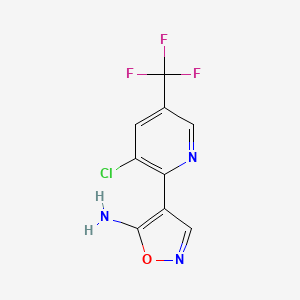
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)
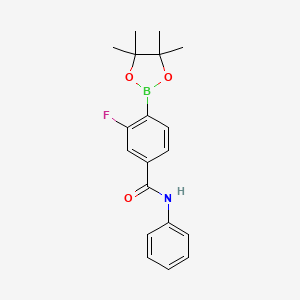
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
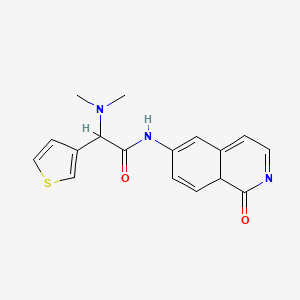
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)

![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)



